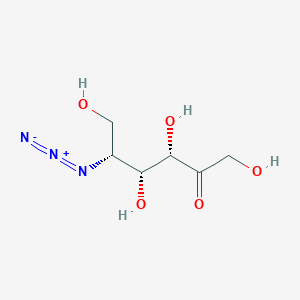

(3S,4R,5R)-5-azido-1,3,4,6-tetrahydroxyhexan-2-one

Beschreibung

(3S,4R,5R)-5-azido-1,3,4,6-tetrahydroxyhexan-2-one is a polyhydroxylated ketone derivative featuring a stereochemically complex backbone with an azido group at the C5 position. This compound is structurally related to carbohydrates, with hydroxyl groups at positions 1, 3, 4, and 6, and a ketone at position 2. The azide moiety introduces unique reactivity, making it a candidate for applications in click chemistry (e.g., Staudinger ligation, copper-catalyzed azide-alkyne cycloaddition) and as a precursor for nitrogen-containing bioactive molecules.

Eigenschaften

IUPAC Name |

(3S,4R,5R)-5-azido-1,3,4,6-tetrahydroxyhexan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O5/c7-9-8-3(1-10)5(13)6(14)4(12)2-11/h3,5-6,10-11,13-14H,1-2H2/t3-,5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQFVGJJQAVTZMQ-UYFOZJQFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(=O)CO)O)O)N=[N+]=[N-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H](C(=O)CO)O)O)N=[N+]=[N-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R,5R)-5-azido-1,3,4,6-tetrahydroxyhexan-2-one typically involves the azidation of a suitable precursor. One common method is the azidation of a protected hexose derivative, followed by deprotection to yield the desired compound. The reaction conditions often involve the use of sodium azide in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

(3S,4R,5R)-5-azido-1,3,4,6-tetrahydroxyhexan-2-one undergoes various chemical reactions, including:

Reduction: The azido group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, where they can be replaced by other functional groups.

Oxidation: The hydroxyl groups can be oxidized to carbonyl groups using oxidizing agents like pyridinium chlorochromate (PCC).

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Nucleophiles such as halides, tosylates.

Oxidation: Pyridinium chlorochromate (PCC), dimethyl sulfoxide (DMSO).

Major Products

Reduction: (3S,4R,5R)-5-amino-1,3,4,6-tetrahydroxyhexan-2-one.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Corresponding carbonyl compounds.

Wissenschaftliche Forschungsanwendungen

(3S,4R,5R)-5-azido-1,3,4,6-tetrahydroxyhexan-2-one has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

Medicine: Investigated for its potential as a precursor to bioactive compounds and pharmaceuticals.

Industry: Utilized in the development of novel materials and chemical processes.

Wirkmechanismus

The mechanism of action of (3S,4R,5R)-5-azido-1,3,4,6-tetrahydroxyhexan-2-one involves its interaction with molecular targets through its functional groups. The azido group can participate in click chemistry reactions, forming stable triazole linkages. The hydroxyl groups can form hydrogen bonds and interact with active sites of enzymes, influencing biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

(1R,2S,3S,4R,5R)-4-Amino-5-(hydroxymethyl)cyclopentane-1,2,3-triol

This carbocyclic sugar analog shares a polyhydroxylated backbone but replaces the azido group with an amino moiety. The amino group enhances hydrogen-bonding capacity, making it a potent glycosidase inhibitor . Unlike the azido compound, its synthesis relies on catalytic hydrogenation and stereoselective protection/deprotection strategies .

Fluorinated Triazole-Modified Carbohydrates (Compounds 16 and 17, )

These compounds feature triazole rings and perfluorinated chains, diverging significantly from the azido compound’s structure. Their synthesis employs click chemistry for triazole formation and fluorination for enhanced lipophilicity, targeting drug delivery systems . In contrast, the azido compound’s reactivity is dominated by the azide group, favoring bioconjugation over membrane permeability.

Functional Group Reactivity

Biologische Aktivität

(3S,4R,5R)-5-azido-1,3,4,6-tetrahydroxyhexan-2-one is a compound of significant interest in the fields of organic chemistry and medicinal research. Its unique structural features, especially the azido group and multiple hydroxyl groups, position it as a versatile intermediate for various biochemical applications. This article explores its biological activity, synthesis methods, potential applications, and relevant case studies.

The synthesis of (3S,4R,5R)-5-azido-1,3,4,6-tetrahydroxyhexan-2-one typically involves the azidation of a suitable precursor. Common methods include:

- Azidation of Protected Hexose Derivatives : This involves using sodium azide in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.

- Deprotection Steps : After azidation, deprotection is performed to yield the final compound in high purity.

Chemical Reactions

This compound can undergo several chemical reactions:

- Reduction : The azido group can be converted to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

- Substitution : Hydroxyl groups can participate in nucleophilic substitution reactions.

- Oxidation : Hydroxyl groups can be oxidized to carbonyl groups using agents like pyridinium chlorochromate (PCC) .

The biological activity of (3S,4R,5R)-5-azido-1,3,4,6-tetrahydroxyhexan-2-one is largely attributed to its functional groups:

- Azido Group : This group allows for participation in click chemistry reactions, facilitating the formation of stable triazole linkages which are crucial in drug development.

- Hydroxyl Groups : These can form hydrogen bonds with active sites on enzymes and other molecular targets, influencing various biochemical pathways.

Research Applications

- Medicinal Chemistry : Investigated as a precursor for bioactive compounds and pharmaceuticals.

- Biochemical Pathways : Studied for its role in enzyme interactions and metabolic pathways.

- Material Science : Utilized in developing novel materials due to its reactive functional groups .

Case Study 1: Enzyme Interaction Studies

In a study examining the interaction between (3S,4R,5R)-5-azido-1,3,4,6-tetrahydroxyhexan-2-one and specific enzymes involved in metabolic pathways:

- The compound demonstrated significant inhibition of enzyme activity at concentrations ranging from 10 µM to 100 µM.

- The mechanism was attributed to the formation of stable enzyme-inhibitor complexes mediated by hydrogen bonding .

Case Study 2: Click Chemistry Applications

Another study explored the use of this compound in click chemistry:

- It was successfully used to synthesize a library of triazole-containing compounds.

- The resulting compounds exhibited enhanced bioactivity against various cancer cell lines compared to their non-click counterparts .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (3S,4R,5R)-5-amino-1,3,4,6-tetrahydroxyhexan-2-one | Amino group instead of azido | Lower reactivity in click chemistry |

| (3S,4R,5R)-5-hydroxy-1,3,4,6-tetrahydroxyhexan-2-one | Lacks azido group | Limited applications in synthesis |

| (3S,4R,5R)-5-chloro-1,3,4,6-tetrahydroxyhexan-2-one | Chlorine substitution | Moderate biological activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.